molecular formula C11H7BrO2 B2441593 8-Bromo-2-naphthoic Acid CAS No. 5043-21-0

8-Bromo-2-naphthoic Acid

Cat. No.: B2441593
CAS No.: 5043-21-0
M. Wt: 251.079
InChI Key: IZHZECRBGYWGJP-UHFFFAOYSA-N
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Description

8-Bromo-2-naphthoic acid is an organic compound with the molecular formula C11H7BrO2 It is a derivative of naphthoic acid, where a bromine atom is substituted at the 8th position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-naphthoic acid typically involves the bromination of 2-naphthoic acid. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of bromine and a suitable solvent like acetic acid or dichloromethane can facilitate the bromination process. The reaction mixture is then purified through crystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-naphthoic acid undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-naphthoic acid or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, or other strong bases.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as 8-amino-2-naphthoic acid when using ammonia.

    Oxidation Reactions: Products include naphthoquinones or other oxidized derivatives.

    Reduction Reactions: Products include 2-naphthoic acid or other reduced forms.

Scientific Research Applications

8-Bromo-2-naphthoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • 6-Bromo-2-naphthoic acid
  • 1-Bromo-2-naphthoic acid
  • Methyl 6-bromo-2-naphthoate

Comparison: 8-Bromo-2-naphthoic acid is unique due to the specific position of the bromine atom, which influences its reactivity and applications. Compared to 6-Bromo-2-naphthoic acid and 1-Bromo-2-naphthoic acid, the 8-position substitution offers distinct steric and electronic effects, making it suitable for different synthetic pathways and applications. Methyl 6-bromo-2-naphthoate, being an ester derivative, has different solubility and reactivity profiles, making it useful in specific contexts where ester functionality is required.

Properties

IUPAC Name

8-bromonaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHZECRBGYWGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5043-21-0
Record name 8-bromonaphthalene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 5.73 (21.6 mmoles) of 8-bromo-2-naphthoic acid, methyl ester (VIII) in 50.0 mL of ethanol was added 21.6 mL (216 mmoles) of 10N NaOH at room temperature. After 1 hour, an excess of 1N HCl was added. The precipitate was collected, washed with 1N HCl and air dried to give 5.40 g (yield: 99%) of 8-bromo-2-naphthoic acid; 1H-NMR: δ13.35 (bs, 1H), 8.80, (s, 1H), 8.11 (m, 3H), 7.98 (d, J=8.0 Hz, 1H), 7.59 (dd, J=7.2 Hz, 1H).
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Synthesis routes and methods II

Procedure details

According to the procedure of W. Adcock, et al. Aust. J. Chem. 18, 1351 (1965) and H. H. Hodgson, et al. J. Chem. Soc., 1620 (1933), to a cooled (10° C.), stirred solution of NaNO2 (1.24 g, 0.0179 mol) in H2SO4 (16.1 mL) and HOAc (14.9 mL) [prepared by adding NaNO2 to cooled (10° C.) H2SO4, heating to dissolve, recooling, and adding HOAc] was added a solution of 8-amino-2-naphthoic acid (2.80 g, 0.0150 mol) in HOAc (50 mL) over 10 minutes. The resulting solution was added slowly (over 10 minutes) to a heated (60° C.), stirred solution of CuBr (9.44 g, 0.0658 mol) in concentrated HBr (90 mL). The mixture was warmed to 90° C. for 10 minutes, cooled, diluted with H2O (200 mL) and filtered to give a green solid, 3.4 g. The crude product was combined with similarly prepared material (450 mg) and recrystallized from EtOH to give an off-white solid (2.3 g, 55%), m.p. 265°-266° C.
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450 mg
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55%

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